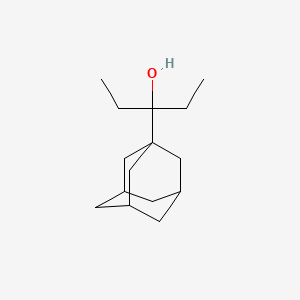

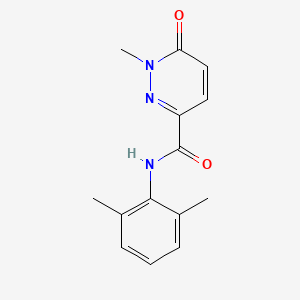

1,2,3,4-Tetrahydro-2-(methoxyacetyl)isoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Tetrahydro-2-(methoxyacetyl)isoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP) have been developed. The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization. The second strategy involves a radical decarboxylation–phosphorylation reaction .Chemical Reactions Analysis

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids. It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline. Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .Wissenschaftliche Forschungsanwendungen

Cytostatic Activity in Cancer Research

1,2,3,4-Tetrahydro-2-(methoxyacetyl)isoquinoline derivatives have shown promising results in cancer research. These compounds exhibit cytostatic activity, which is crucial in inhibiting the growth and proliferation of cancer cells. For instance, certain methoxysubstituted derivatives have demonstrated significant cytostatic activity against specific cancer cell lines, such as P 388 D1 leukemia and MDA-MB 231 mammary tumor cells (Ambros, von Angerer, & Wiegrebe, 1988). Additionally, modifications in the isoquinoline structure, such as the addition of methoxy groups, have been shown to affect the compound's ability to inhibit tubulin polymerization, an important target in cancer therapy (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Structural Analysis and Synthesis

The structural analysis and synthesis of this compound derivatives are crucial for understanding their potential applications. Studies have been conducted to characterize these compounds using techniques like NMR spectroscopy and X-ray crystallography. For example, N-Methylisosalsoline, a major alkaloid isolated from Hammada scoparia leaves and belonging to the isoquinoline family, was characterized to understand its crystal structure and properties (Jarraya et al., 2008).

Antibacterial and Antifungal Activities

Compounds derived from this compound have shown significant biological activity against bacteria and fungi. This includes the discovery of new natural products like helquinoline, derived from cultures of Janibacter limosus, which exhibited high antibacterial and antifungal activities (Asolkar et al., 2004).

Synthesis of Pharmacologically Active Derivatives

The synthesis of pharmacologically active derivatives from this compound is a key area of research. Efficient synthesis methods have been developed to produce derivatives that show promising results in various pharmacological applications. This includes the synthesis of compounds like cotarnine, which is an oxidative degradation product of noscapine, a well-known cough suppressant (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).

Potential Applications in Neuroprotection

Research has also explored the neuroprotective or neurotoxic activities of derivatives of this compound. This includes studying the effects of various substituted analogues on SH-SY5Y cells, which can provide insights into the treatment of neurodegenerative diseases like Parkinson's disease (Okuda, Kotake, & Ohta, 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methoxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-9-12(14)13-7-6-10-4-2-3-5-11(10)8-13/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCXADFDODTPGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2663420.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide](/img/structure/B2663422.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2663427.png)

![4-(2-chlorobenzyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663428.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

![Ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate hydrochloride](/img/structure/B2663431.png)

![3-(4-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2663440.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663442.png)